molecular formula C12H19ClFN5 B12221984 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12221984
M. Wt: 287.76 g/mol
InChI Key: WHBCCCPVRVIGRJ-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The 2,5-dimethyl and 4-methyl groups are introduced through alkylation reactions.

    Fluoroethylation: The 2-fluoroethyl group is introduced using fluoroethylating agents.

    Hydrochloride formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethylpyrazol-3-yl)acetamide
  • Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is unique due to the presence of both fluoroethyl and dimethylpyrazol groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Biological Activity

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride is a compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the 2-fluoroethyl group and the dimethylpyrazole moiety contributes to its unique chemical properties and biological activities.

Pharmacological Effects

Research indicates that compounds similar to N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine exhibit various biological activities, including:

  • Anticancer Activity : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells and exhibit cytotoxic effects against various cancer types. For instance, related compounds have been shown to have IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil in glioma cell lines .
  • Antimicrobial Properties : Certain pyrazole derivatives demonstrate selective antimicrobial activity against pathogens such as Candida albicans .

The mechanisms through which N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:

  • Cell Cycle Arrest : Some pyrazole derivatives induce apoptosis in cancer cells by arresting the cell cycle at specific phases .
  • Inhibition of Glycosylation : Compounds have been found to suppress galactosylation levels in monoclonal antibodies, which is critical for their therapeutic efficacy .
  • Increased ATP Production : Related compounds have been shown to enhance intracellular ATP levels, indicating improved cellular metabolism during treatment .

Case Studies

Several studies highlight the biological activity of pyrazole derivatives closely related to the target compound:

  • Study on Glioma Cells : A derivative with similar structural features exhibited significant cytotoxicity against glioma cell lines with an IC50 value of 5.13 µM, outperforming conventional agents .
  • Monoclonal Antibody Production : A study demonstrated that a structurally similar compound increased monoclonal antibody production while maintaining cell viability and enhancing glucose uptake rates in cell cultures .

Data Summary

The following table summarizes key findings from various studies on pyrazole derivatives:

Study FocusCompound TestedKey Findings
Anticancer Activity1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanoneIC50 = 5.13 µM in glioma cells
Monoclonal Antibody Production4-(2,5-Dimethylpyrrole) derivativeIncreased productivity by 1.5-fold
Antimicrobial ActivityPyrazole derivativesActive against C. albicans

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-9-8-18(5-4-13)16-12(9)14-7-11-6-10(2)15-17(11)3;/h6,8H,4-5,7H2,1-3H3,(H,14,16);1H

InChI Key

WHBCCCPVRVIGRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=NN(C=C2C)CCF)C.Cl

Origin of Product

United States

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